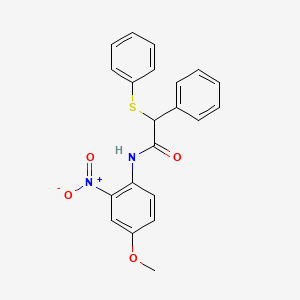
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone is a complex organic compound with the molecular formula C16H13BrF3N3O4 and a molecular weight of 448.199 g/mol . This compound is notable for its unique structure, which includes bromine, methoxy, nitro, and trifluoromethyl groups, making it a valuable molecule in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone typically involves the reaction of 5-Bromo-2,4-dimethoxybenzaldehyde with 2-nitro-4-(trifluoromethyl)phenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Analyse Chemischer Reaktionen
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The presence of functional groups like nitro and trifluoromethyl enhances its ability to interact with biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone can be compared with similar compounds such as:
2-Bromo-4,5-dimethoxybenzaldehyde: This compound has a similar structure but lacks the nitro and trifluoromethyl groups, resulting in different chemical and biological properties.
5-Bromo-2,4-dimethoxybenzaldehyde: This compound is a precursor in the synthesis of the target compound and shares some structural similarities.
Eigenschaften
Molekularformel |
C16H13BrF3N3O4 |
|---|---|
Molekulargewicht |
448.19 g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H13BrF3N3O4/c1-26-14-7-15(27-2)11(17)5-9(14)8-21-22-12-4-3-10(16(18,19)20)6-13(12)23(24)25/h3-8,22H,1-2H3/b21-8+ |
InChI-Schlüssel |
MQUIKVXLALRCCH-ODCIPOBUSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[11-(4-methylphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11655450.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11655451.png)
![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide](/img/structure/B11655458.png)

![[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11655465.png)
![2-{[3-Cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655469.png)
![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11655475.png)
![pentyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11655485.png)
![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655487.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide (non-preferred name)](/img/structure/B11655495.png)
![(5E)-1-(2,5-diethoxyphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11655498.png)

![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655515.png)
